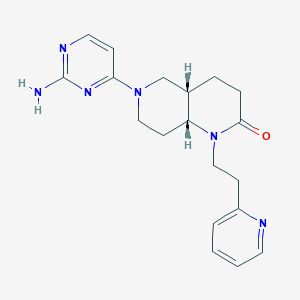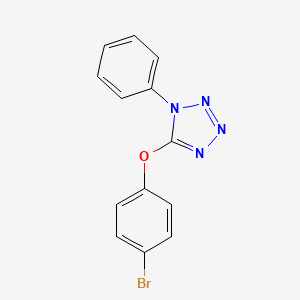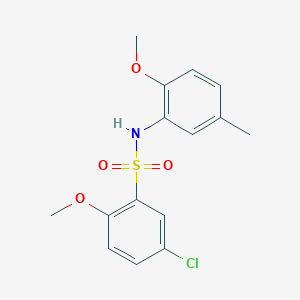![molecular formula C14H21NO3 B5324041 N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)
N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide, commonly known as FPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FPP is a tetrahydrofuran derivative and is a synthetic analog of the naturally occurring compound, 2-arachidonoylglycerol.
作用机制
FPP is a CB1 receptor agonist, which means that it binds to and activates the CB1 receptor. This activation leads to a cascade of cellular events that ultimately result in various physiological effects. FPP also inhibits the FAAH enzyme, which leads to an increase in endocannabinoid levels.
Biochemical and Physiological Effects
FPP has been shown to have various biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. FPP has also been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
FPP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily obtained in high purity. FPP is also stable and has a long shelf-life, which makes it a suitable compound for long-term experiments. However, FPP has some limitations as well. It is a CB1 receptor agonist, which means that it may have psychoactive effects and can alter behavior in animal models. This can be a confounding factor in some experiments and should be taken into consideration.
未来方向
FPP has several potential future directions for research. It may have applications in the treatment of various neurological and psychiatric disorders. FPP may also have potential applications in pain management and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of FPP. Additionally, more research is needed to understand the potential side effects and safety profile of FPP.
Conclusion
In conclusion, FPP is a synthetic analog of the naturally occurring compound, 2-arachidonoylglycerol, and has gained significant attention in the scientific community due to its potential applications in research. FPP has been shown to activate the CB1 receptor and inhibit the FAAH enzyme, leading to various biochemical and physiological effects. FPP has several advantages for lab experiments, but also has limitations that should be taken into consideration. FPP has several potential future directions for research and may have applications in the treatment of various neurological and psychiatric disorders.
合成方法
FPP can be synthesized using a multi-step process that involves the reaction of 2-furylpropene with methyl acetoacetate in the presence of a base to form the corresponding pyran derivative. The pyran derivative is then reacted with N-(tert-butoxycarbonyl)-L-proline to obtain the desired FPP compound. The purity of the compound can be improved by recrystallization and further purification techniques.
科学研究应用
FPP has been extensively studied for its potential applications in scientific research. It has been shown to activate the cannabinoid receptor type 1 (CB1), which is involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation. FPP has also been found to inhibit the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids such as anandamide. This inhibition leads to an increase in endocannabinoid levels, which can have various effects on the body.
属性
IUPAC Name |
N-[3-(furan-2-yl)propyl]-2-methyloxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(8-2-3-11-18-14)13(16)15-9-4-6-12-7-5-10-17-12/h5,7,10H,2-4,6,8-9,11H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKINKBFMTCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C(=O)NCCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B5323974.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5323976.png)
![N-methyl-N-[(3-methyl-3-oxetanyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5323977.png)


![3-(3-methoxyphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5323995.png)
![(4R)-4-(4-{[(cyclopentylacetyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-isopropyl-L-prolinamide hydrochloride](/img/structure/B5323997.png)
![2-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinonitrile](/img/structure/B5324004.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5324017.png)
![4-(dimethylamino)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5324020.png)
![N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5324037.png)
